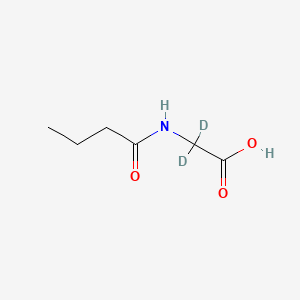
CID 156588590
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier CID 156588590 is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CID 156588590 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are essential for producing this compound with high purity and yield. Industrial production methods may vary, but they typically involve optimized processes to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: CID 156588590 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions. Understanding the types of reactions and the major products formed is crucial for its application in different fields.
Common Reagents and Conditions: The common reagents and conditions used in the reactions of this compound include specific catalysts, solvents, and temperature controls. These factors play a significant role in determining the outcome of the reactions and the quality of the products formed.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, CID 156588590 is used as a reagent in various synthetic processes. Its unique properties make it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, this compound is utilized to investigate cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a useful tool for studying biochemical pathways.
Medicine: In the medical field, this compound has potential applications in drug development and therapeutic interventions. Its interactions with biological molecules can lead to the discovery of new treatments for various diseases.
Industry: In industrial applications, this compound is used in the production of materials and chemicals. Its properties make it suitable for use in manufacturing processes that require specific chemical characteristics.
Mecanismo De Acción
The mechanism of action of CID 156588590 involves its interaction with molecular targets and pathways. Understanding how this compound exerts its effects at the molecular level is essential for its application in scientific research and medicine. The pathways involved in its mechanism of action provide insights into its potential therapeutic uses.
Comparación Con Compuestos Similares
Similar Compounds: CID 156588590 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound has distinct characteristics that set it apart.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and reactivity
Conclusion
This compound is a compound with significant importance in chemistry, biology, medicine, and industry
Propiedades
Fórmula molecular |
C19H18N5OS |
|---|---|
Peso molecular |
364.4 g/mol |
InChI |
InChI=1S/C19H18N5OS/c1-4-13-14(10-20)18(24(2)3)23-19(15(13)11-21)26-16(17(22)25)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,22,25) |
Clave InChI |
IMQONUHFWUJRDJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC(=C1C#N)S[C](C2=CC=CC=C2)C(=O)N)N(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


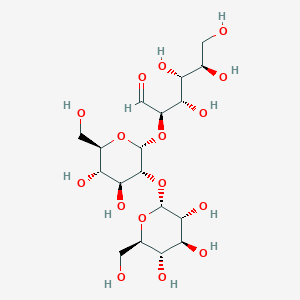

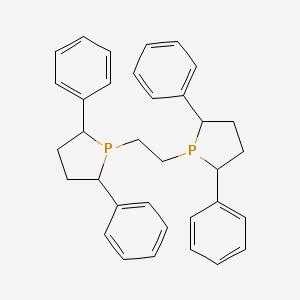
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12349922.png)
![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349923.png)
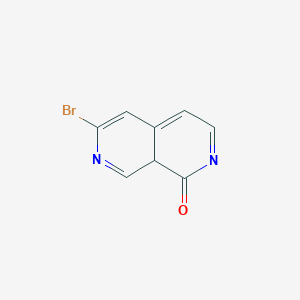
![4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B12349933.png)
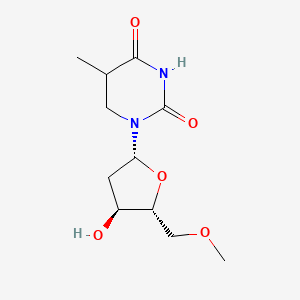
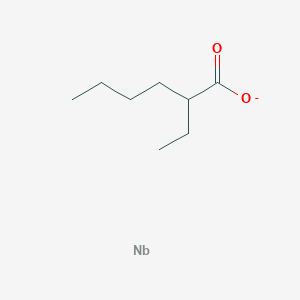
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349947.png)
![1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12349959.png)
![3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B12349961.png)
![5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349967.png)
